Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]
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Overview
Description
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is an organotin compound known for its unique chemical properties and applications. It is a derivative of dibutyltin, a compound widely used in various industrial and chemical processes. The presence of hexadecanoyloxy and ethylmercaptide groups in its structure imparts specific reactivity and functionality, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin dichloride with 2-hexadecanoyloxyethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme can be represented as follows:
Bu2SnCl2+2HSCH2CH2OCOC15H31→Bu2Sn(SCH2CH2OCOC15H31)2+2HCl
Industrial Production Methods
Industrial production of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to dibutyltin or other lower oxidation state tin compounds.
Substitution: The mercaptide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin derivatives with different functional groups, and substituted organotin compounds.
Scientific Research Applications
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in PVC production.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.
Mechanism of Action
The mechanism of action of Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, its interaction with thiol groups in enzymes can modulate their activity, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dioctyltin bis(2-ethylhexyl mercaptoacetate)
Uniqueness
Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide] is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers improved hydrolytic stability and controlled reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68298-42-0 |
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Molecular Formula |
C44H88O4S2Sn |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
2-[dibutyl(2-hexadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
WODPTRJNVWRFAD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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